![molecular formula C21H26N4O3S B2704123 N1-(3-acetamidophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 952981-94-1](/img/structure/B2704123.png)
N1-(3-acetamidophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(3-acetamidophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains an oxalamide group, which is a type of amide. The molecule also includes a thiophene ring, a type of aromatic compound, and a piperidine ring, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the thiophen-2-ylmethyl group, and the coupling of these components with the oxalamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and the cyclic piperidine could impart some degree of rigidity to the molecule, while the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the oxalamide group might be susceptible to hydrolysis, especially under acidic or basic conditions . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the oxalamide could increase its solubility in polar solvents .Scientific Research Applications
Copper-Catalyzed Coupling Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide demonstrates an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, facilitating the arylation of lactams and oxazolidinones. This system allows for a broad range of functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides to react, showcasing the compound's utility in creating complex molecules (Subhadip De, Junli Yin, & D. Ma, 2017).
Bioactive Sulfonamides Synthesis
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcases the chemical versatility and potential biological applications of sulfonamide compounds. These compounds were evaluated against both Gram-negative and Gram-positive bacteria, revealing moderate to significant antibacterial activity (H. Khalid et al., 2016).
Antihistaminic Activity of Piperidinamines
N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized and evaluated for their antihistaminic activity, demonstrating the potential for therapeutic applications in allergy treatment. The study highlights the compound's interaction with histamine receptors, which could be crucial for developing new antihistamine drugs (F. Janssens et al., 1985).
Cholinesterase Inhibition for Neurological Applications
The creation of bioactive sulfonamides bearing the piperidine nucleus and their activity against cholinesterase enzymes suggest potential applications in neurodegenerative diseases. These compounds have shown promise in inhibiting enzymes implicated in Alzheimer's disease and other cognitive disorders (H. Khalid, 2012).
Nanomaterials in Chemical Synthesis
The use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation represents an innovative application of nanotechnology in chemical synthesis. This method highlights the efficiency of nanomaterials in facilitating complex reactions, offering a green and sustainable approach to chemical manufacturing (M. Mokhtary & Mogharab Torabi, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-15(26)23-17-4-2-5-18(12-17)24-21(28)20(27)22-13-16-7-9-25(10-8-16)14-19-6-3-11-29-19/h2-6,11-12,16H,7-10,13-14H2,1H3,(H,22,27)(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUWJYNZXDYQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.